DP-1 -

DP-1

Catalog Number: EVT-8350222
CAS Number:
Molecular Formula: C26H31N5O3
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DP-1 is derived from various archaeal species, including Pyrococcus abyssi, where it has been identified as a key player in DNA replication processes. The classification of DP-1 falls under the category of exonucleases, specifically those that are part of multi-subunit DNA polymerases. It is essential for maintaining the integrity of the genetic material by excising misincorporated nucleotides during DNA synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of DP-1 can be achieved through recombinant DNA technology. The gene encoding DP-1 is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. Following expression, the protein is purified using affinity chromatography techniques.

Recent studies have employed X-ray crystallography and cryo-electron microscopy to elucidate the structural details of DP-1 within the PolD complex. For instance, the crystal structure of DP-1 has been resolved at a resolution of 2.6 Å, providing insights into its active site and interaction with DP-2 .

Molecular Structure Analysis

Structure and Data

The molecular structure of DP-1 reveals a complex arrangement characterized by several distinct domains:

  • Oligonucleotide Binding Domain: This domain facilitates binding to nucleic acids.
  • Phosphodiesterase Domain: Responsible for exonuclease activity, allowing for the removal of nucleotides from the DNA strand.
Chemical Reactions Analysis

Reactions and Technical Details

DP-1 catalyzes several important reactions during DNA replication:

  • Exonucleolytic Activity: It removes mismatched nucleotides from the 3' end of a growing DNA strand.
  • DNA Polymerization: While primarily an exonuclease, it also assists in elongating DNA strands in conjunction with DP-2.
Mechanism of Action

Process and Data

The mechanism of action for DP-1 involves several steps:

  1. Binding to DNA: The enzyme first binds to a primer-template junction in double-stranded DNA.
  2. Nucleotide Incorporation: Following binding, nucleotides are added to the growing strand by DP-2.
  3. Proofreading: If an incorrect nucleotide is incorporated, DP-1 excises it through its exonuclease activity.

This coordinated action ensures that errors during replication are minimized, which is crucial for genomic stability .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DP-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 40 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Stability: The protein remains stable under a range of pH conditions typical for archaeal environments.

Analyses using techniques such as circular dichroism spectroscopy indicate that DP-1 maintains a predominantly alpha-helical structure, contributing to its stability and function .

Applications

Scientific Uses

DP-1 has significant applications in various scientific fields:

  • Molecular Biology Research: It serves as a model system for studying DNA replication mechanisms.
  • Biotechnology: Its enzymatic properties are harnessed in applications such as PCR (polymerase chain reaction) where high fidelity is required.
  • Synthetic Biology: Researchers utilize engineered variants of DP-1 for developing novel biocatalysts with tailored functions.

Understanding the role and functionality of DP-1 continues to provide insights into fundamental biological processes and potential biotechnological advancements .

Introduction to DP-1: Context and Significance

Historical Emergence of Antimicrobial Peptides in Pathogen Resistance Mitigation

Antimicrobial peptides (AMPs) represent an ancient defense mechanism conserved across evolutionary lineages, from prokaryotes to humans. Their discovery dates to 1939, when René Dubos isolated gramicidin from Bacillus brevis, demonstrating potent antibacterial properties in murine models. This landmark finding initiated the exploration of AMPs as therapeutic agents against infectious diseases [6] [9]. Unlike conventional antibiotics that target specific molecular pathways (e.g., cell wall synthesis or protein translation), AMPs exhibit broad-spectrum activity primarily through physical disruption of microbial membranes. This mechanism reduces the likelihood of resistance development, as mutations altering membrane composition are evolutionarily costly for pathogens [7].

The rise of multidrug-resistant (MDR) bacteria has intensified AMP research. By 2024, over 5,000 natural and synthetic AMPs had been cataloged, with diverse structural classes including α-helical peptides (e.g., magainins), β-sheet peptides (e.g., defensins), and extended linear peptides [9]. Despite their promise, natural AMPs face limitations in clinical translation, including susceptibility to proteolytic degradation, cytotoxicity toward mammalian cells, and reduced activity in physiological environments. These challenges have driven the development of synthetic derivatives with optimized properties [6] [7].

Table 1: Evolution of Key Antimicrobial Peptide Classes

GenerationRepresentative AMPsSourceClinical Limitations
First (1939–1980s)Gramicidin, Polymyxin BBacteriaHigh cytotoxicity, narrow therapeutic window
Second (1980s–2000s)Magainin 2, LL-37Frogs/HumansProtease sensitivity, salt-dependent activity
Third (Post-2000)Engineered peptides (e.g., DP-1)SyntheticAddressing stability and toxicity via rational design

DP-1 as a Synthetic Peptide Derivative: Evolutionary Basis from CATH-2 Fragments

DP-1 (RFGRFLRKILRFLKK) exemplifies the rational design of synthetic AMPs. It originates from the N-terminal 15-residue fragment of chicken cathelicidin-2 (CATH-2), a cationic host defense peptide with broad antimicrobial activity but significant cytotoxicity [1] [4]. Computational analysis revealed that three residues in native CATH-2 (Arg¹⁰, Arg¹³, Pro¹⁴) disrupted its amphipathic α-helical structure, impairing membrane-targeting efficiency. DP-1 was engineered through strategic substitutions:

  • Leucine at positions 10 and 13 to enhance hydrophobicity
  • Lysine at position 14 to boost positive charge (+7 net charge) [4]

These modifications yielded a peptide with a stabilized amphipathic helix, as confirmed by circular dichroism spectroscopy. In membrane-mimetic environments (e.g., SDS micelles), DP-1 achieves >80% helical content, enabling deeper insertion into lipid bilayers [4]. Biophysical assays demonstrate that DP-1 disrupts bacterial membranes via a carpet mechanism:

  • Electrostatic attraction to negatively charged phospholipids (e.g., phosphatidylglycerol)
  • Reorientation and alignment parallel to the membrane surface
  • Threshold-dependent permeabilization, causing ion leakage and depolarization [1]

Table 2: Structural and Functional Comparison of CATH-2 Fragments and DP-1

ParameterNative CATH-2 (1-15)DP-1Functional Consequence
SequenceKFGRFLKTIWQKIKRFGRFLRKILRFLKKEnhanced cationicity
Net Charge+5+7Stronger LPS/LTA binding
Hydrophobic Moment0.470.68Improved membrane insertion
Hemolysis (HC₅₀)~40 μM>200 μM5-fold reduction in toxicity
Antimicrobial Activity (MIC vs S. aureus)32 μM8 μM4-fold increase in potency

Global Health Imperatives: Addressing WHO Priority Pathogens via Novel Therapeutics

The World Health Organization’s 2024 Bacterial Priority Pathogens List (WHO BPPL) identifies 24 antibiotic-resistant bacteria across critical, high, and medium priority tiers. Staphylococcus aureus (a critical pathogen) and Pseudomonas aeruginosa (a critical carbapenem-resistant pathogen) are highlighted due to their morbidity/mortality burden and limited treatment options [3] [8]. These pathogens exhibit multifaceted resistance:

  • Methicillin-resistant S. aureus (MRSA): Resistance to β-lactams, macrolides, and glycopeptides (e.g., vancomycin)
  • MDR P. aeruginosa: Resistance to carbapenems, cephalosporins, and fluoroquinolones via efflux pumps and biofilm formation [1]

DP-1’s activity aligns with WHO priorities. Against clinical isolates of S. aureus, DP-1 achieves MIC values of 4–8 μM, comparable to last-resort antibiotics like daptomycin. Crucially, it maintains efficacy against MDR strains, including:

  • Vancomycin-intermediate S. aureus (VISA): MIC = 8 μM
  • Carbapenem-resistant P. aeruginosa: MIC = 32–64 μM [1]Time-kill kinetics reveal DP-1’s rapid bactericidal action, eliminating >99% of S. aureus within 2 hours. This speed reduces the opportunity for adaptive resistance. Additionally, DP-1 disrupts preformed biofilms—a key virulence factor in chronic infections—at concentrations ≤32 μM [1].

Table 3: DP-1 Activity Against WHO Priority Pathogens

PathogenResistance ProfileDP-1 MIC RangeKey Mechanism Overcome
Staphylococcus aureusMethicillin-resistant (MRSA), Vancomycin-resistant (VRSA)4–16 μMBiofilm formation, toxin production
Pseudomonas aeruginosaCarbapenem-resistant, Extended-spectrum β-lactamase (ESBL)32–64 μMEfflux pumps, LPS-modified membranes
Klebsiella pneumoniaeCarbapenem-resistant, Colistin-resistant16–32 μMCapsular polysaccharide barrier
Escherichia coliMultidrug-resistant (MDR)8–16 μMOuter membrane permeability

Beyond direct killing, DP-1 modulates host immunity by suppressing lipopolysaccharide (LPS)-induced proinflammatory cytokines (e.g., TNF-α, IL-6), potentially mitigating septic shock complications [1]. This dual functionality—direct microbicidal activity and immunomodulation—positions DP-1 as a promising candidate for addressing the WHO’s urgent need for innovative anti-infectives [3] [8].

Properties

Product Name

DP-1

IUPAC Name

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-[1-(2-piperidin-4-ylethyl)indol-5-yl]-1H-1,2,4-triazol-5-one

Molecular Formula

C26H31N5O3

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C26H31N5O3/c1-16(2)20-14-21(24(33)15-23(20)32)25-28-29-26(34)31(25)19-3-4-22-18(13-19)8-12-30(22)11-7-17-5-9-27-10-6-17/h3-4,8,12-17,27,32-33H,5-7,9-11H2,1-2H3,(H,29,34)

InChI Key

CPMBELNSUCVCNT-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)CCC5CCNCC5)O)O

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)CCC5CCNCC5)O)O

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